AEOL-10113

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of manganese(III) meso-tetrakis(N-ethylpyridinium-2-yl) porphyrin chloride involves several steps. The primary synthetic route includes the preparation of the porphyrin ligand followed by the incorporation of the manganese ion. The reaction conditions typically involve the use of pyridine derivatives and manganese salts under controlled temperature and pH conditions . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

Superoxide Dismutation

AEOL-10113 catalyzes the dismutation of superoxide (O<sub>2</sub><sup>- −</sup>) via a two-step redox cycle:

-

Mechanistic drivers : Ortho cationic pyridyl groups enhance electrostatic attraction to O<sub>2</sub><sup>- −</sup>, while the Mn<sup>III</sup>/Mn<sup>II</sup> redox potential (+228 mV vs. NHE) optimizes catalytic efficiency .

-

Biological impact : At 1–10 µM, this compound reduces hypoxic stabilization of HIF-1α by scavenging O<sub>2</sub><sup>- −</sup>, but paradoxically increases HIF-1α at higher concentrations (>20 µM) .

Hydrogen Peroxide Modulation

This compound indirectly regulates H<sub>2</sub>O<sub>2</sub> by competing with endogenous antioxidants. In isolated mitochondria:

| Parameter | Value | Method | Source |

|---|---|---|---|

| IC<sub>50</sub> (H<sub>2</sub>O<sub>2</sub> inhibition) | 3 µM | Amplex Red assay | |

| Catalase-like activity | 0.2% of native catalase | Polarographic assay |

-

Key finding : this compound does not directly scavenge H<sub>2</sub>O<sub>2</sub> but alters its steady-state levels by modulating upstream ROS .

Reaction with Peroxynitrite and Carbonate Radicals

This compound rapidly reduces peroxynitrite (ONOO<sup>−</sup>) and carbonate radicals (CO<sub>3</sub><sup>- −</sup>) via single-electron transfer:

-

Cellular reductants : Ascorbate (EC<sub>50</sub> = 45 µM) and glutathione (EC<sub>50</sub> = 2.5 mM) regenerate Mn<sup>III</sup> from Mn<sup>IV</sup> .

Sulfide Oxidation and Polysulfide Generation

This compound oxidizes hydrogen sulfide (H<sub>2</sub>S) to polysulfides (H<sub>2</sub>S<sub>n</sub>, n = 2–6) in an O<sub>2</sub>-dependent manner:

-

Mechanism : Mn<sup>III</sup> oxidizes H<sub>2</sub>S to S<sup>- −</sup>, which dimerizes/oligomerizes into polysulfides .

Redox Interactions with Biological Molecules

-

Ascorbate : Reduces Mn<sup>III</sup> to Mn<sup>II</sup> () .

-

Glutathione : Slower reduction () but critical in low-ascorbate environments .

-

Thioredoxin : Not directly reduced, but synergizes with endogenous peroxiredoxins .

Stability and Byproduct Formation

-

pH dependence : Stable at pH 7.4 (t<sub>1/2</sub> > 24 h), but degrades at pH < 5 via porphyrin ring protonation .

-

Light sensitivity : Generates Mn<sup>II</sup>-OH adducts under UV exposure ( = 450 nm) .

This compound’s multifunctional redox activity stems from its tunable Mn center and cationic pyridyl groups, enabling targeted modulation of oxidative stress pathways. Its dual role as a pro-oxidant (at high concentrations) and antioxidant underscores context-dependent therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

-

Oxidative Stress-Induced Conditions

- AEOL-10113 has demonstrated efficacy in treating conditions associated with oxidative stress, including:

- Cancer : It protects normal cells from radiation therapy-induced damage while not interfering with tumor destruction .

- Diabetes : The compound has been shown to mitigate complications arising from oxidative stress in diabetic models .

- Central Nervous System Trauma : Its antioxidant properties help in reducing damage from traumatic brain injuries .

- AEOL-10113 has demonstrated efficacy in treating conditions associated with oxidative stress, including:

- Cardiovascular Health

- Pulmonary Protection

- Alveolar Structural Remodeling

Case Study 1: Cardiac Function Improvement

A study involving Wistar rats assessed the impact of this compound on cardiac function under oxidative stress conditions. The treatment group received 1 mg/kg daily doses, resulting in improved contractility and reduced intracellular reactive oxygen species levels compared to controls.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Contractility (mmHg) | 80 ± 5 | 95 ± 7 |

| Intracellular ROS (µM) | 15 ± 2 | 8 ± 1 |

Case Study 2: Lung Injury Protection

In a model of radiation-induced lung injury, this compound was administered prior to exposure. Histopathological examination revealed significantly less lung damage in treated animals.

| Histopathology Score (0-4) | Control Group | This compound Group |

|---|---|---|

| Lung Damage | 3.5 ± 0.5 | 1.0 ± 0.3 |

Wirkmechanismus

The mechanism of action of manganese(III) meso-tetrakis(N-ethylpyridinium-2-yl) porphyrin chloride involves its ability to undergo redox reactions. The manganese center can alternate between different oxidation states, allowing it to participate in electron transfer processes. This redox activity is crucial for its function as a catalyst and its antioxidant properties. The molecular targets and pathways involved include interactions with reactive oxygen species and other redox-active molecules .

Vergleich Mit ähnlichen Verbindungen

Manganese(III) meso-tetrakis(N-ethylpyridinium-2-yl) porphyrin chloride can be compared with other manganese porphyrin derivatives, such as manganese(III) meso-tetrakis(4-sulfonatophenyl) porphyrin chloride and manganese(III) meso-tetrakis(4-carboxyphenyl) porphyrin chloride. While these compounds share similar core structures, their unique substituents confer different chemical properties and applications. For instance, the N-ethylpyridinium groups in AEOL-10113 enhance its solubility and stability in aqueous solutions, making it more suitable for biological and medical applications .

Eigenschaften

CAS-Nummer |

219818-60-7 |

|---|---|

Molekularformel |

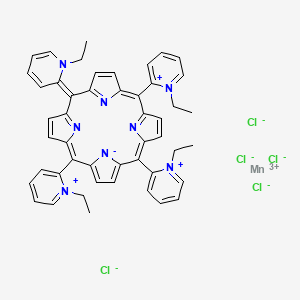

C48H44Cl5MnN8 |

Molekulargewicht |

965.1 g/mol |

IUPAC-Name |

manganese(3+);(20Z)-5,10,15-tris(1-ethylpyridin-1-ium-2-yl)-20-(1-ethylpyridin-2-ylidene)porphyrin-22-ide;pentachloride |

InChI |

InChI=1S/C48H44N8.5ClH.Mn/c1-5-53-29-13-9-17-41(53)45-33-21-23-35(49-33)46(42-18-10-14-30-54(42)6-2)37-25-27-39(51-37)48(44-20-12-16-32-56(44)8-4)40-28-26-38(52-40)47(36-24-22-34(45)50-36)43-19-11-15-31-55(43)7-3;;;;;;/h9-32H,5-8H2,1-4H3;5*1H;/q+2;;;;;;+3/p-5 |

InChI-Schlüssel |

UGVOBAHBYOONQU-UHFFFAOYSA-I |

SMILES |

CCN1C=CC=CC1=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7CC)C8=CC=CC=[N+]8CC)C=C4)C9=CC=CC=[N+]9CC)C=C3.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mn+3] |

Isomerische SMILES |

CCN\1C=CC=C/C1=C\2/C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7CC)C8=CC=CC=[N+]8CC)C=C4)C9=CC=CC=[N+]9CC)C=C3.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mn+3] |

Kanonische SMILES |

CC[N+]1=CC=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7CC)C8=CC=CC=[N+]8CC)C=C4)C9=CC=CC=[N+]9CC)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mn+3] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BMX-010; BMX-010; BMX-010; AEOL-10113; AEOL-10113; AEOL-10113; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.